

A Comparative Toxicological Analysis of Yellow 2G and Tartrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yellow 2G

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This guide provides a detailed, objective comparison of the toxicological profiles of two synthetic azo dyes: **Yellow 2G** (E107) and Tartrazine (E102, FD&C Yellow No. 5). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use of these colorants. This document summarizes key quantitative toxicity data, outlines relevant experimental protocols, and visualizes the toxicological pathways and experimental workflows.

Executive Summary

Yellow 2G and Tartrazine are both synthetic yellow azo dyes that have been used in food, pharmaceuticals, and cosmetics. However, their safety profiles and regulatory statuses differ significantly. **Yellow 2G** is banned as a food additive in many countries, including the European Union, the United States, and Japan, due to significant health concerns, including potential carcinogenicity and allergic reactions.^{[1][2][3][4][5]} Tartrazine remains a widely permitted food colorant, although it is also associated with hypersensitivity reactions and behavioral effects, particularly in children.^[6] This guide presents a side-by-side comparison of their toxicity based on available scientific data.

Quantitative Toxicity Data

The following table summarizes the key toxicological data for **Yellow 2G** and Tartrazine. It is important to note that publicly available data for **Yellow 2G** is less extensive than for Tartrazine,

reflecting its restricted use.

Toxicological Endpoint	Yellow 2G (Lissamine Fast Yellow)	Tartrazine (FD&C Yellow No. 5)
Chemical Class	Monoazo Dye	Monoazo Dye
Acute Oral Toxicity (LD50)	>5000 mg/kg (rat)[7]	12,750 mg/kg (mouse)
Genotoxicity	Suspected genotoxic potential. Limited public data from standardized assays.	Conflicting evidence. Some studies show genotoxic effects (DNA damage in Comet assay, chromosomal aberrations), while others are negative.[8]
Carcinogenicity	Suggested carcinogenic potential, a primary reason for its ban in many regions.[4]	Generally considered non-carcinogenic in long-term animal studies.
Allergic Reactions	Implicated in allergic reactions, including asthma and skin rashes, particularly in individuals with aspirin intolerance.[1][3][4]	Known to cause hypersensitivity reactions such as urticaria, angioedema, and asthma in a subset of the population.[6]
Acceptable Daily Intake (ADI)	No ADI has been established due to safety concerns.[5]	0-7.5 mg/kg body weight (JECFA/EFSA).
Regulatory Status	Banned for food use in the EU, USA, Japan, and other countries.[1][2][3]	Permitted for food use in the EU and USA, with mandatory labeling in the EU regarding potential effects on activity and attention in children.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. Below are generalized protocols for two common genotoxicity assays used in the evaluation of food additives.

In Vitro Micronucleus Assay

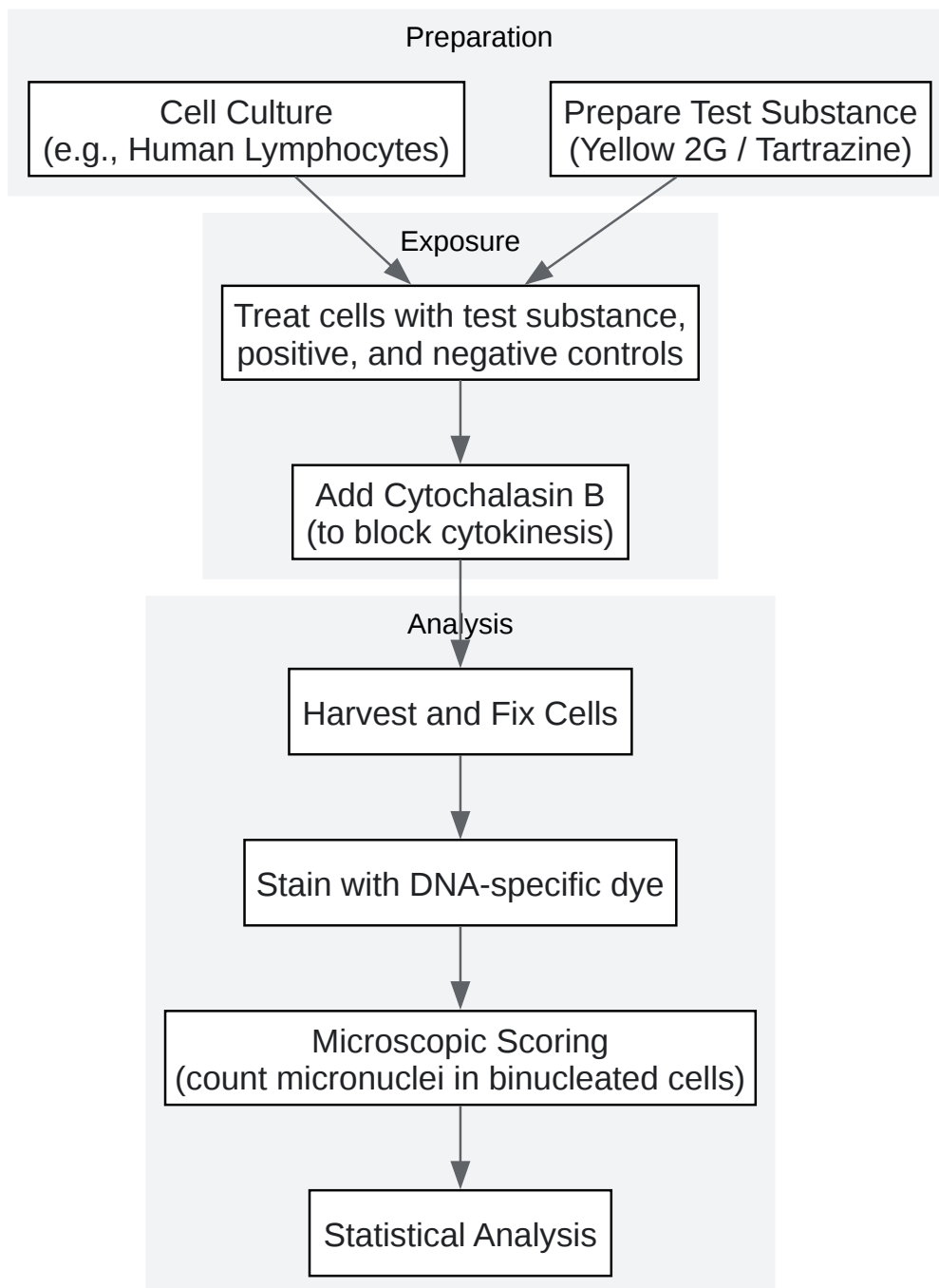
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. These micronuclei may contain whole chromosomes or chromosomal fragments that were not incorporated into the main nucleus during cell division.

Objective: To assess the clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential of **Yellow 2G** and Tartrazine.

Methodology:

- **Cell Culture:** A suitable mammalian cell line (e.g., human lymphocytes, CHO, L5178Y) is cultured in appropriate media.
- **Exposure:** Cells are treated with a range of concentrations of the test substance (**Yellow 2G** or Tartrazine) and with positive and negative controls, typically for 3-6 hours with metabolic activation (S9 mix) and for a longer period (e.g., 24 hours) without metabolic activation.
- **Cytokinesis Block:** Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- **Harvesting and Staining:** Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The cells are stained with a DNA-specific stain such as Giemsa or a fluorescent dye.
- **Scoring:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The number of micronucleated binucleated cells is recorded.
- **Data Analysis:** The frequency of micronucleated cells in the treated groups is compared to the negative control group. Statistical analysis is performed to determine a significant increase in micronucleus formation.

Experimental Workflow: In Vitro Micronucleus Assay



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Workflow for the in vitro micronucleus assay.

Alkaline Single Cell Gel Electrophoresis (Comet) Assay

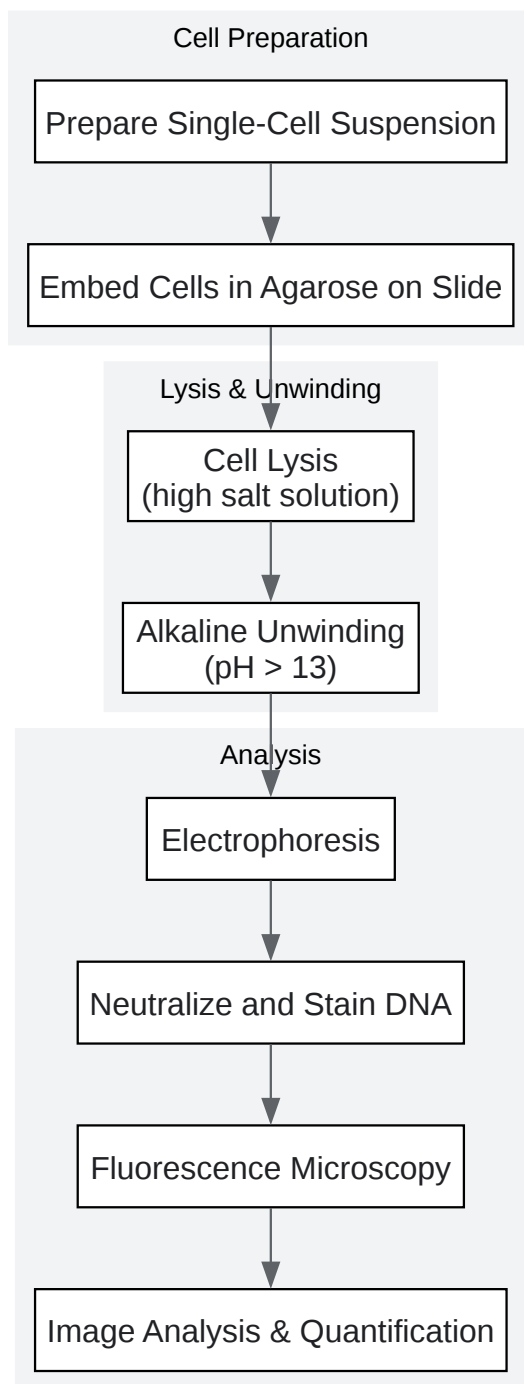
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Objective: To evaluate the potential of **Yellow 2G** and Tartrazine to induce DNA strand breaks in cells.

Methodology:

- **Cell Preparation:** A single-cell suspension is prepared from a chosen cell type (e.g., peripheral blood mononuclear cells, or a cultured cell line).
- **Embedding in Agarose:** The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid containing the DNA.
- **Alkaline Unwinding:** The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
- **Electrophoresis:** The slides are subjected to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate from the nucleoid towards the anode, forming a "comet tail".
- **Neutralization and Staining:** The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green).
- **Visualization and Scoring:** The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
- **Data Analysis:** Image analysis software is used to calculate various parameters (e.g., tail moment, % DNA in tail). The results from the treated cells are statistically compared with the controls.

Experimental Workflow: Alkaline Comet Assay



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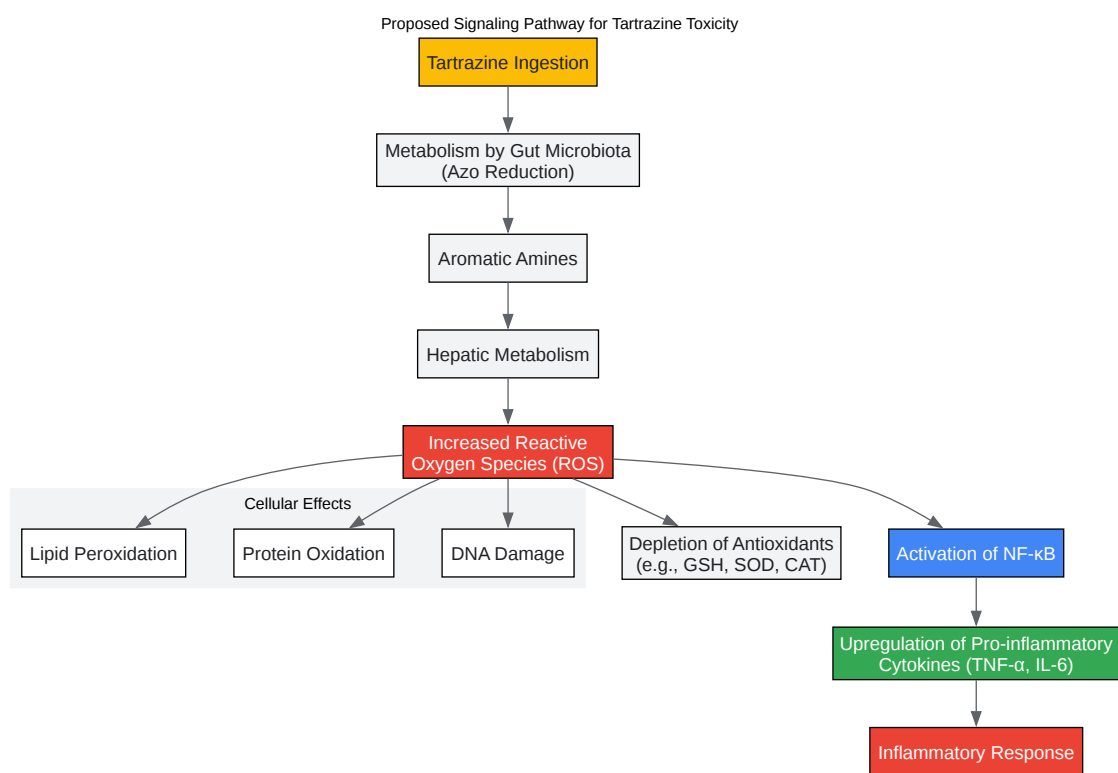
Workflow for the alkaline Comet assay.

Toxicological Mechanisms and Signaling Pathways

Tartrazine-Induced Oxidative Stress and Inflammatory Response

The toxicity of Tartrazine is often linked to the induction of oxidative stress.^[9] Its metabolism can lead to the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses. This imbalance can lead to cellular damage and trigger inflammatory pathways.

The metabolism of Tartrazine, an azo dye, by gut microbiota can produce aromatic amines.^[10] These metabolites can be absorbed and further metabolized in the liver, leading to the formation of ROS.^[10] The increased ROS can cause lipid peroxidation, protein oxidation, and DNA damage.^{[9][10]} This oxidative stress can activate transcription factors like NF- κ B, which in turn upregulates the expression of pro-inflammatory cytokines such as TNF- α and IL-6, leading to an inflammatory response.



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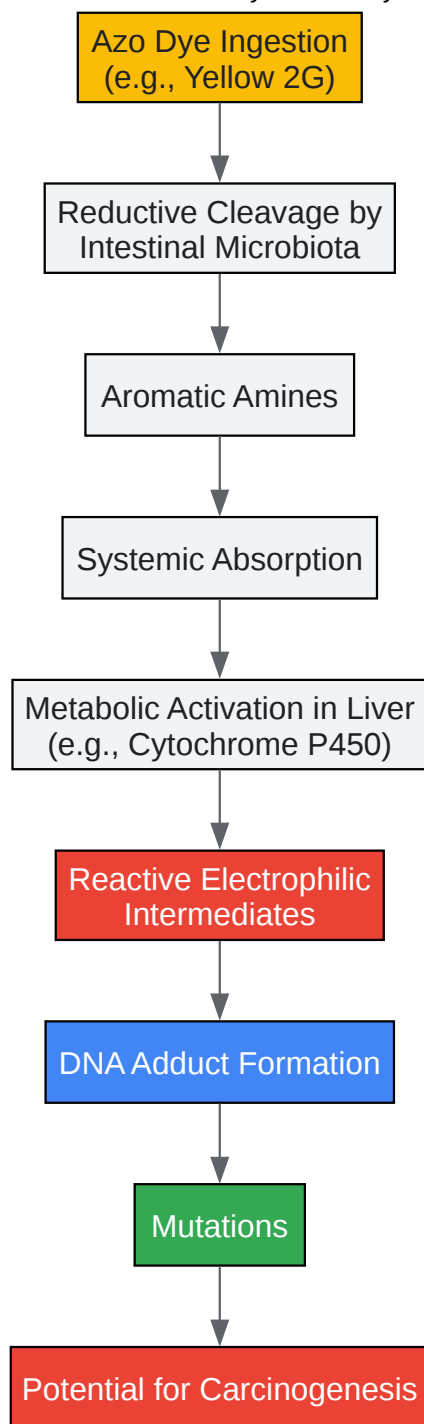
Proposed signaling pathway for Tartrazine-induced toxicity.

General Pathway for Azo Dye Toxicity

Yellow 2G, as an azo dye, is expected to follow a similar metabolic pathway to Tartrazine, which is a key mechanism for the toxicity of this class of compounds. The reductive cleavage of the azo bond by intestinal microflora is a critical first step.

This process releases aromatic amines, which are often more toxic than the parent dye molecule.^{[11][12]} These amines can be absorbed into the bloodstream and undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes. This activation can generate reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.^[13]

General Metabolic Pathway for Azo Dye Toxicity



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General metabolic pathway for azo dye toxicity.

Conclusion

The available evidence indicates that **Yellow 2G** poses a greater toxicological risk than Tartrazine, which is reflected in its widespread ban for food use. The primary concerns for **Yellow 2G** are its potential carcinogenicity and its association with allergic reactions. While Tartrazine is not free from health concerns, particularly regarding hypersensitivity and potential behavioral effects in children, it has undergone more extensive toxicological evaluation, and regulatory bodies have established an Acceptable Daily Intake.

For researchers and professionals in drug development, the choice between these two colorants should be clear. The use of **Yellow 2G** is not advisable in any product intended for internal consumption due to its safety profile and regulatory restrictions. While Tartrazine is a permitted alternative, its potential for inducing allergic reactions necessitates careful consideration and clear labeling. The exploration of natural colorants as alternatives to synthetic dyes is a growing field of research and may offer safer options.

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References

- 1. Yellow_2G [chemeurope.com]
- 2. Yellow 2G - Wikipedia [en.wikipedia.org]
- 3. YELLOW 2G - Ataman Kimya [atamanchemicals.com]
- 4. E107 — Yellow 2G | ohmygoods.app [ohmygoods.app]
- 5. Food-Info.net : E-numbers : E107: Yellow 2G [food-info.net]
- 6. news-medical.net [news-medical.net]
- 7. chemstock.ae [chemstock.ae]
- 8. davidpublisher.com [davidpublisher.com]
- 9. Toxicological Effects of Tartrazine Exposure: A Review of In Vitro and Animal Studies with Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tartrazine induces structural and functional aberrations and genotoxic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [A Comparative Toxicological Analysis of Yellow 2G and Tartrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196959#yellow-2g-vs-tartrazine-toxicity-comparison]

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